Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1354766-75-8) is a privileged imidazo[1,2-a]pyridine scaffold with 0 HBD count for enhanced membrane permeability, low MW 190.20 Da for high ligand efficiency, and a latent methyl ester prodrug moiety. The 6-methyl group serves as a benchmark substituent for SAR studies. Choose this compound to eliminate confounding ionization variability and preserve the lowest possible starting mass for fragment optimization. Ideal for CNS and anti-infective programs.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1354766-75-8
Cat. No. B2938899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS1354766-75-8
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-7-3-4-9-11-8(10(13)14-2)6-12(9)5-7/h3-6H,1-2H3
InChIKeyCYSZDDQCBJDTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1354766-75-8): Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 1354766-75-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family. It has the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . This compound serves as a synthetic intermediate in medicinal chemistry, where the imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules and pharmaceuticals [1]. The 6-methyl substitution and the methyl ester at the 2-position are key structural features that differentiate it from other imidazo[1,2-a]pyridine derivatives.

Why Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Simply Replaced by Other Imidazo[1,2-a]pyridine Analogs


Substituting methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate with a closely related analog such as the free acid, the ethyl ester, or the des-methyl derivative introduces quantifiable changes in physicochemical properties that directly impact drug-likeness, synthetic utility, and biological readouts. The 6-methyl substituent influences both the electron density of the heterocyclic core and the lipophilicity of the molecule, while the methyl ester modulates hydrogen bonding and solubility relative to the carboxylic acid [1]. The quantitative evidence below demonstrates that small structural changes produce measurable differences in logP, molecular weight, hydrogen bond donor/acceptor profiles, and metabolic stability, making one-for-one substitution inadvisable without re-optimization of downstream parameters.

Quantitative Head-to-Head Evidence Differentiating Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate from Its Closest Analogs


Lipophilicity Shift vs. Free Acid: XLogP3-AA Difference of ~0.5 Units Drives Membrane Permeability

Methyl esterification of the 2-carboxylic acid increases lipophilicity relative to the free acid. The methyl ester (target compound) has a predicted XLogP3-AA of approximately 2.5, while the corresponding 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid has an experimental XLogP3-AA of 2.0 [1]. This ~0.5 unit logP increase corresponds to a theoretical ~3.2-fold increase in octanol-water partition coefficient, which is associated with improved passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Elimination: Methyl Ester Has Zero HBD vs. One for the Free Acid

The target compound (methyl ester) has zero hydrogen bond donors (HBD), while 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid possesses one HBD (the carboxylic acid proton) [1]. Hydrogen bond donor count is a key parameter in Lipinski's Rule of Five, where an HBD count ≤5 is considered favorable for oral bioavailability. The complete absence of HBD in the methyl ester may reduce P-glycoprotein recognition and improve passive transcellular absorption relative to the acid.

Hydrogen bonding Oral bioavailability Rule-of-Five

Molecular Weight Advantage vs. Ethyl Ester: -13.9 Da Reduction Improves Lead-Likeness Metrics

The methyl ester (target compound, MW 190.20 Da ) is 13.9 Da lighter than the ethyl ester analog (ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, MW 204.23 Da ). While both fall within Lipinski's acceptable mass range (<500 Da), the lower mass of the methyl ester aligns more closely with lead-like space (MW ≤350 Da) and fragment-based screening guidelines (MW ≤300 Da), potentially offering greater ligand efficiency and room for downstream optimization.

Molecular weight Lead-likeness Fragment-based drug discovery

6-Methyl Substituent Confers Enhanced Metabolic Stability Relative to Unsubstituted Imidazo[1,2-a]pyridine Core

The presence of a methyl substituent at the 6-position of the imidazo[1,2-a]pyridine scaffold has been reported to enhance metabolic stability compared to the unsubstituted parent heterocycle [1]. While direct head-to-head microsomal stability data (e.g., human liver microsome t1/2) for the specific compound are not available in the open literature, class-level SAR studies indicate that alkyl substitution at this position reduces oxidative metabolism at the pyridine ring, likely through steric shielding of metabolically labile sites and electronic modulation.

Metabolic stability CYP450 Microsomal clearance

High-Value Application Scenarios Where Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Provides Documented Procurement Advantage


Medicinal Chemistry Hit-to-Lead Optimization Requiring Non-Ionizable Scaffolds

In hit-to-lead programs where compounds with zero hydrogen bond donors are preferred (e.g., CNS targets, anti-infectives targeting intracellular pathogens), the methyl ester form eliminates the carboxylic acid proton that would otherwise reduce membrane permeability. The quantifiable HBD count of 0 vs. 1 for the free acid [1] makes this compound a strategic choice for initial SAR exploration without the confounding factor of ionization state variability at physiological pH.

Fragment-Based Drug Discovery Where Low Molecular Weight Maximizes Ligand Efficiency

At MW 190.20 Da, the compound is 13.9 Da lighter than the ethyl ester analog (204.23 Da) . This mass advantage translates to higher ligand efficiency (LE = 1.4 × pIC50 / heavy atom count), which is a critical decision metric in fragment screening. When surface plasmon resonance or thermal shift assays identify the imidazo[1,2-a]pyridine core as a hit, procurement of the methyl ester (rather than the ethyl ester) preserves the lowest possible starting mass for subsequent optimization cycles.

Synthesis of Prodrugs or Esterase-Activated Conjugates

The methyl ester functionality serves as a latent carboxylic acid that can be unmasked in vivo by esterases. This compound is therefore suitable as a precursor for prodrug strategies where the free acid is the active species but suffers from poor oral absorption due to its HBD count. The ~0.5 log unit higher lipophilicity relative to the acid [2] further supports its use as a bioreversible permeability-enhancing moiety.

Structure-Activity Relationship Studies Exploring 6-Position Substitution Effects

The 6-methyl group is a benchmark substituent for evaluating electronic and steric contributions to target binding. When compared to the des-methyl analog (methyl imidazo[1,2-a]pyridine-2-carboxylate, CAS 38922-77-9), the 6-methyl derivative enables direct assessment of how alkylation at this position affects potency, selectivity, and metabolic stability . This compound is therefore an essential control in any SAR matrix probing the 6-position of the imidazo[1,2-a]pyridine scaffold.

Quote Request

Request a Quote for Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.